N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester
Description
Synthesis Analysis
The synthesis of similar esters often involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . A specific process for the synthesis of a similar compound, N-((S)-1-ethoxycarbonyl-butyl)-(S)-alanine, has been described in a patent . The process involves several steps, including the reaction of ethyl glyoxylate with allyl-zinc bromide, optical resolution by enzymatic hydrolysis, conversion into a triflate, reaction with an (S)-alanine ester, and catalytic hydrogenation .Chemical Reactions Analysis
Esters, including “N-[1(S)-(ethoxycarbonyl)butyl]-L-alanine benzyl ester”, can undergo a variety of chemical reactions. For instance, they can be hydrolyzed under either acidic or basic conditions . They can also undergo transesterification reactions .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Properties
IUPAC Name |
ethyl 5-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-21-16(19)11-7-8-12-18-14(2)17(20)22-13-15-9-5-4-6-10-15/h4-6,9-10,14,18H,3,7-8,11-13H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEOUJWMRKPMDF-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCNC(C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCCCN[C@@H](C)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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